molecular formula C5H5N2NaO3S B2624240 Sodium 6-methoxypyridazine-3-sulfinate CAS No. 2188151-66-6

Sodium 6-methoxypyridazine-3-sulfinate

Cat. No.: B2624240
CAS No.: 2188151-66-6
M. Wt: 196.16
InChI Key: WVEZJGZDRHYVEH-UHFFFAOYSA-M
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Description

Sodium 6-methoxypyridazine-3-sulfinate: is a chemical compound with the molecular formula C5H5N2NaO3S and a molecular weight of 196.16 g/mol . This compound is known for its unique structure, which includes a pyridazine ring substituted with a methoxy group at the 6-position and a sulfinate group at the 3-position. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-methoxypyridazine-3-sulfinate typically involves the sulfonation of 6-methoxypyridazine. This process can be achieved through the reaction of 6-methoxypyridazine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically isolated through crystallization and purified by recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Sodium 6-methoxypyridazine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonic acids, sulfides, and substituted pyridazine derivatives .

Scientific Research Applications

Sodium 6-methoxypyridazine-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 6-methoxypyridazine-3-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can donate or accept electrons, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • Sodium pyridine-3-sulfinate
  • Sodium thiophene-2-sulfinate
  • Sodium trifluoromethane-sulfinate
  • Sodium nitrobenzenesulfinate

Comparison: Sodium 6-methoxypyridazine-3-sulfinate is unique due to the presence of the methoxy group on the pyridazine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other sulfinates, it offers distinct advantages in terms of stability and ease of handling .

Properties

IUPAC Name

sodium;6-methoxypyridazine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S.Na/c1-10-4-2-3-5(7-6-4)11(8)9;/h2-3H,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEZJGZDRHYVEH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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